

Spectroscopic and Structural Characterization of Benzyl 3-methylpiperazine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Benzyl 3-methylpiperazine-1-carboxylate*

Cat. No.: *B1336696*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic and structural data for **Benzyl 3-methylpiperazine-1-carboxylate**, a key intermediate in various synthetic applications. Due to the limited availability of published experimental spectra in the public domain, this document focuses on presenting verified physical properties and predicted spectroscopic data, supplemented by standardized experimental protocols.

Physicochemical Properties

The fundamental physicochemical properties of **Benzyl 3-methylpiperazine-1-carboxylate** are summarized below. This data is essential for the correct handling, storage, and analysis of the compound.

Property	Value	Source
Molecular Formula	C ₁₃ H ₁₈ N ₂ O ₂	PubChem[1][2]
Molecular Weight	234.29 g/mol	PubChem[1][2]
Exact Mass	234.136827821 Da	PubChem[1][2]
Monoisotopic Mass	234.136827821 Da	PubChem[1]
Topological Polar Surface Area	41.6 Å ²	PubChem[1]
XLogP3	1.4	PubChem[2]

Spectroscopic Data

While comprehensive, experimentally-derived spectra for **Benzyl 3-methylpiperazine-1-carboxylate** are not readily available in published literature, predicted mass spectrometry data provides valuable insight for mass spectral analysis.

Mass Spectrometry (Predicted Data)

The following table outlines the predicted collision cross-section (CCS) values for various adducts of **Benzyl 3-methylpiperazine-1-carboxylate**. This information is crucial for interpreting high-resolution mass spectrometry results.

Adduct	m/z	Predicted CCS (Å ²)
[M+H] ⁺	235.14411	155.4
[M+Na] ⁺	257.12605	159.9
[M-H] ⁻	233.12955	156.9
[M+NH ₄] ⁺	252.17065	169.2
[M+K] ⁺	273.09999	156.6
[M+H-H ₂ O] ⁺	217.13409	146.5
[M+HCOO] ⁻	279.13503	171.2
[M+CH ₃ COO] ⁻	293.15068	186.7
[M] ⁺	234.13628	150.7
[M] ⁻	234.13738	150.7

Data sourced from
PubChemLite.[3]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of NMR, IR, and MS data for a small organic molecule like **Benzyl 3-methylpiperazine-1-carboxylate**. These protocols serve as a standard reference in the absence of compound-specific methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and the desired chemical shift window.
- ¹H NMR Spectroscopy:
 - Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

- Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
- Record the spectrum over a range of -1 to 12 ppm.
- Process the data with a line broadening of 0.3 Hz.
- ¹³C NMR Spectroscopy:
 - Acquire the spectrum on the same instrument.
 - Use a proton-decoupled pulse sequence.
 - Typical parameters include a 30-degree pulse angle, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.
 - Record the spectrum over a range of 0 to 220 ppm.
 - Process the data with a line broadening of 1-2 Hz.

Infrared (IR) Spectroscopy

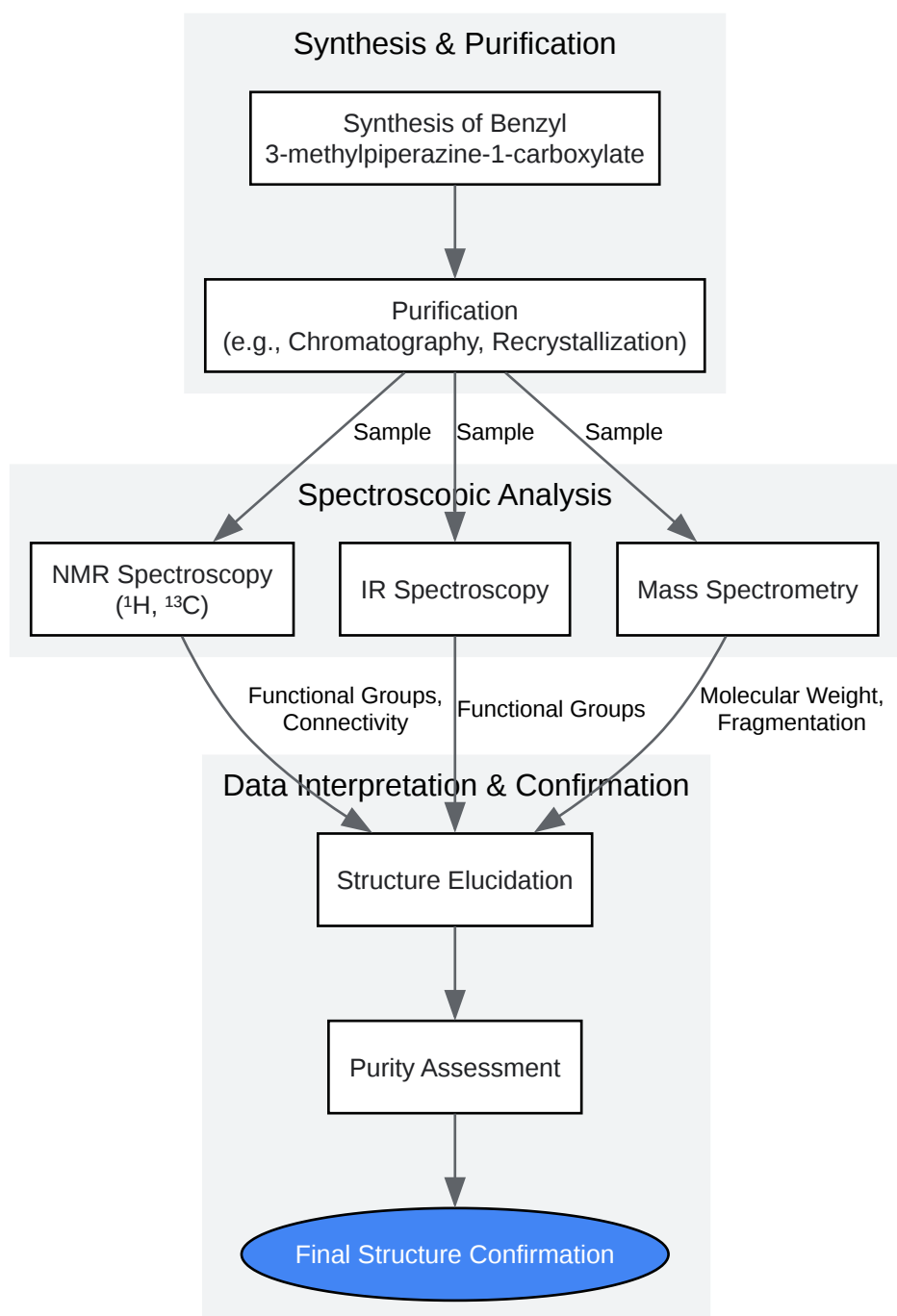
- Sample Preparation: For a liquid sample, a thin film can be prepared between two KBr or NaCl plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
- Data Acquisition:
 - Use a Fourier-transform infrared (FTIR) spectrometer.
 - Record the spectrum over a range of 4000 to 400 cm⁻¹.
 - Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
 - Perform a background scan of the empty sample compartment or the pure KBr pellet before acquiring the sample spectrum.

Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the analyte (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Data Acquisition (Electrospray Ionization - ESI):
 - Infuse the sample solution into the ESI source of a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) at a flow rate of 5-10 $\mu\text{L}/\text{min}$.
 - Acquire the mass spectrum in both positive and negative ion modes.
 - Typical ESI source parameters include a capillary voltage of 3-4 kV, a cone voltage of 20-40 V, and a source temperature of 100-150 $^{\circ}\text{C}$.
 - Scan a mass range appropriate for the expected molecular weight of the compound (e.g., m/z 50-500).

Data Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and structural confirmation of a synthesized chemical compound.



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Caption: Workflow for Spectroscopic Analysis of a Synthesized Compound.

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References

- 1. (S)-Benzyl 3-methylpiperazine-1-carboxylate | C₁₃H₁₈N₂O₂ | CID 7578289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzyl 3-methylpiperazine-1-carboxylate | C₁₃H₁₈N₂O₂ | CID 10421542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - (s)-benzyl 3-methylpiperazine-1-carboxylate (C₁₃H₁₈N₂O₂) [pubchemlite.lcsb.uni.lu]
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Phone: (601) 213-4426

Email: info@benchchem.com